

Spectral Analysis of 2-Chloro-5-iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-iodobenzaldehyde

Cat. No.: B1289146

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This technical guide provides a comprehensive overview of the spectral data for **2-Chloro-5-iodobenzaldehyde** (C₇H₄ClIO), a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral information and the methodologies for its acquisition.

Molecular Structure:

Chemical Properties:

Property	Value
CAS Number	256925-54-9[1]
Molecular Formula	C ₇ H ₄ ClIO[2]

| Molecular Weight | 266.46 g/mol [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for **2-Chloro-5-iodobenzaldehyde**, typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Data

The ^1H NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment
~10.3	s	-	1H	Aldehyde (-CHO)
~7.9	d	~2.5	1H	Ar-H (H6)
~7.8	dd	~8.5, 2.5	1H	Ar-H (H4)
~7.4	d	~8.5	1H	Ar-H (H3)

Note: The predicted chemical shifts and coupling constants are based on the analysis of similar substituted benzaldehydes. The aldehyde proton typically appears as a singlet around 10 ppm. [3] The ortho, meta, and para positions of the aromatic protons lead to characteristic splitting patterns.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ ppm)	Assignment
~189	C=O (Aldehyde)
~142	C-I
~139	C-Cl
~136	Ar-C (C6)
~135	Ar-C (C4)
~131	Ar-C (C1)
~129	Ar-C (C3)
~94	C-I

Note: The chemical shifts are predicted based on the known effects of chloro, iodo, and aldehyde substituents on the benzene ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality NMR data.^[4]

- Sample Preparation:
 - Weigh 5-10 mg of **2-Chloro-5-iodobenzaldehyde**.^[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.^[4]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0 ppm.^{[3][4]}
 - Transfer the solution to a 5 mm NMR tube.^[4]
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.^[4]
 - Lock the spectrometer on the deuterium signal of the solvent.^[4]
 - Shim the magnetic field to achieve homogeneity, which results in sharp peaks.^[4]
- Data Acquisition:
 - Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (8-16 for ¹H NMR).^[4]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).^[4]
 - Phase correct the resulting spectrum.^[4]

- Calibrate the chemical shift scale using the TMS peak at 0 ppm.[4]
- Integrate the peaks to determine the relative number of protons.[4]
- Analyze the splitting patterns and measure coupling constants.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **2-Chloro-5-iodobenzaldehyde** are listed below.

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2830, ~2730	Medium, Weak	C-H Stretch (Aldehyde)
~1705	Strong	C=O Stretch (Aromatic Aldehyde)
~1580, ~1470	Medium	C=C Stretch (Aromatic)
~1200	Medium	C-H in-plane bend
~880	Strong	C-H out-of-plane bend
~750	Strong	C-Cl Stretch
~600	Medium	C-I Stretch

Note: Aromatic aldehydes typically show a C=O stretch at a slightly lower wavenumber (around 1690-1720 cm⁻¹) due to conjugation with the aromatic ring.[5] The aldehyde C-H stretch often appears as a pair of weak absorptions.[5]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

- Sample Preparation:

- A small amount of solid **2-Chloro-5-iodobenzaldehyde** is placed directly onto the diamond crystal of the ATR accessory.[6]
- Data Acquisition:
 - Pressure is applied to ensure good contact between the sample and the crystal.[6]
 - A background spectrum of the clean, empty crystal is recorded first.[6]
 - The sample spectrum is then recorded. The instrument scans the sample with infrared radiation, and the detector measures the amount of light that passes through.
- Data Processing:
 - The final spectrum is presented as absorbance or transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
266/268	High	$[M]^+$ (Molecular ion peak, showing isotopic pattern for Cl)
265/267	High	$[M-H]^+$
237/239	Medium	$[M-CHO]^+$
139	Medium	$[M-I-CHO]^+$
111	High	$[C_6H_4Cl]^+$
75	Base Peak	$[C_5H_3]^+$ Fragment

Note: The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of **2-Chloro-5-iodobenzaldehyde**. [1][2] The presence of chlorine will result in an M+2 peak with

an intensity of about one-third of the M peak. Fragmentation patterns are predicted based on the structure of the molecule.

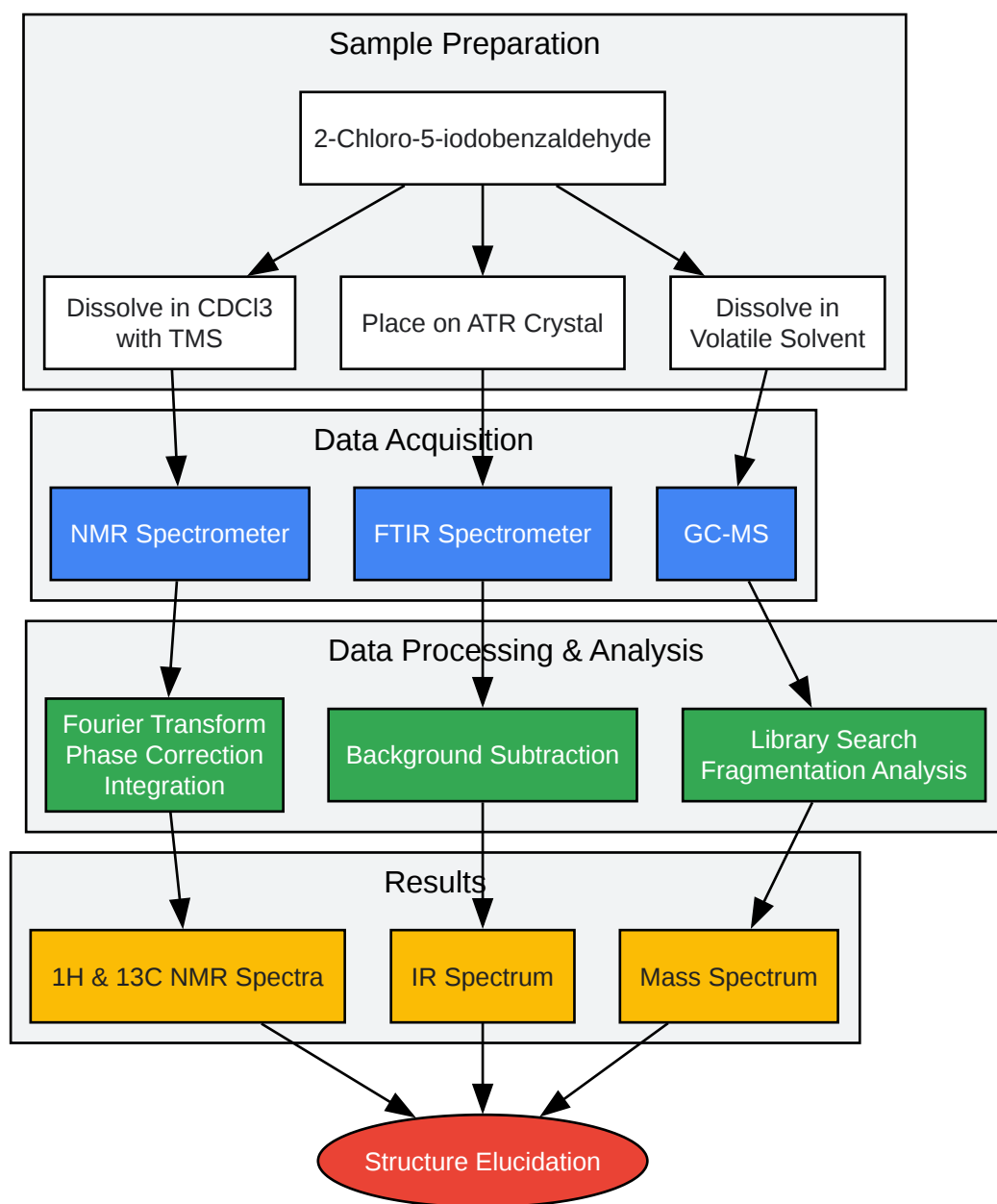
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

- Sample Preparation:
 - A dilute solution of **2-Chloro-5-iodobenzaldehyde** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[6]
- Data Acquisition:
 - The solution is injected into the gas chromatograph, where the compound is separated from the solvent on a capillary column.[6]
 - The separated compound then enters the mass spectrometer.
 - Electron Ionization (EI) is typically used, with an ionization energy of 70 eV.[6]
- Data Analysis:
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Chloro-5-iodobenzaldehyde**.



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Caption: Workflow for the spectroscopic characterization of **2-Chloro-5-iodobenzaldehyde**.

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- To cite this document: BenchChem. [Spectral Analysis of 2-Chloro-5-iodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289146#2-chloro-5-iodobenzaldehyde-spectral-data-nmr-ir-mass-spec]

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